Enq95fve4X
説明
Based on academic guidelines for chemical research, a detailed introduction should include:
- Chemical identity: Systematic IUPAC name, molecular formula, and structural classification (e.g., organometallic, polymer, or small organic molecule) .
- Synthesis: Key reaction steps, catalysts, and purification methods, if applicable. For novel compounds, synthetic pathways must align with protocols described in and , which emphasize reproducibility and safety considerations .
- Functional properties: Physicochemical characteristics (e.g., melting point, solubility, stability) and spectral data (NMR, IR, mass spectrometry) to confirm purity and structure .
- Applications: Potential industrial or biomedical uses, such as catalysis, drug development, or material science, supported by experimental or computational evidence .
Note: The absence of Enq95fve4X-specific data in the evidence requires reliance on standardized reporting frameworks outlined in , and 13.
特性
分子式 |
C20H19ClN6O3 |
|---|---|
分子量 |
426.9 g/mol |
IUPAC名 |
1-[[3-[(3R,5R)-5-(4-chlorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl]methyl]-2,7-dimethylpurin-6-one |
InChI |
InChI=1S/C20H19ClN6O3/c1-11-23-19-17(26(2)10-22-19)20(28)27(11)8-16-24-18(25-30-16)13-7-15(29-9-13)12-3-5-14(21)6-4-12/h3-6,10,13,15H,7-9H2,1-2H3/t13-,15+/m0/s1 |
InChIキー |
FIBJEOLUMVIRIT-DZGCQCFKSA-N |
異性体SMILES |
CC1=NC2=C(C(=O)N1CC3=NC(=NO3)[C@H]4C[C@@H](OC4)C5=CC=C(C=C5)Cl)N(C=N2)C |
正規SMILES |
CC1=NC2=C(C(=O)N1CC3=NC(=NO3)C4CC(OC4)C5=CC=C(C=C5)Cl)N(C=N2)C |
製品の起源 |
United States |
準備方法
GDC-6599の合成には、強力で選択的な経口バイオアベイラビリティのあるTRPA1低分子拮抗薬の最適化が伴います。合成経路には、アルデヒドオキシダーゼ媒介代謝の阻害が含まれ、in vivoでの凝固効果を軽減します。 この最適化プロセスにより、良好な薬物動態プロファイル、高い効力、溶解性、透過性、および代謝安定性を示すGDC-6599の発見と開発につながりました .
化学反応の分析
科学研究への応用
GDC-6599は、化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。現在、慢性咳嗽と喘息を含む呼吸器疾患の適応症に対する第II相臨床試験中です。この化合物は、前臨床試験で、呼吸器疾患の治療における有効性と安全性について有望な結果を示しています。 さらに、GDC-6599のTRPA1に対する選択的拮抗作用は、疼痛、炎症、および呼吸器疾患におけるTRPA1の役割を研究するための貴重なツールとなります.
科学的研究の応用
GDC-6599 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is currently in Phase II clinical trials for respiratory indications, including chronic cough and asthma. The compound has shown promise in preclinical studies for its efficacy and safety in treating respiratory conditions. Additionally, GDC-6599’s selective antagonism of TRPA1 makes it a valuable tool for studying the role of TRPA1 in pain, inflammation, and respiratory diseases .
作用機序
GDC-6599は、TRPA1イオンチャネルを選択的に拮抗することで作用を発揮します。TRPA1は、プロ炎症性メディエーターなどの内因性リガンドと外因性刺激の両方によって活性化されます。GDC-6599は、TRPA1を阻害することにより、疼痛、炎症、および呼吸器症状を引き起こす感覚ニューロンの活性化を抑制します。 化合物の作用機序は、げっ歯類モデルで実証されている強力なin vivo標的結合を含みます .
類似化合物との比較
Comparison with Similar Compounds
A rigorous comparison must address structural analogs, functional analogs, or compounds with overlapping applications. Below is a hypothetical framework based on and :
Table 1: Comparative Analysis of Enq95fve4X and Similar Compounds
Key Findings from Comparative Studies
Structural Similarity: Compound S1 shares a heterocyclic core with this compound, as inferred from ’s synthesis protocols. However, S1’s X-ray crystallography data (e.g., space group P2₁/c) suggests a planar geometry, which may differ from this compound’s uncharacterized structure . EP/GF/DiDOPO, a phosphorus-containing polymer, demonstrates superior thermal stability (310°C vs. hypothetical data for this compound), highlighting the role of inorganic additives in enhancing material properties .
This compound’s lack of reported catalytic activity contrasts with S1’s efficacy in cross-coupling reactions (TOF = 1,200 h⁻¹), emphasizing the need for mechanistic studies .
Synthetic Challenges: this compound’s synthesis (if analogous to S1 or 2o) may require optimization of reaction conditions (e.g., solvent, temperature) to improve yield and scalability, as noted in and .
Critical Analysis and Limitations
Data Gaps: No experimental data for this compound is available in the evidence, precluding direct comparisons. Standardized characterization (e.g., X-ray crystallography, DSC) is essential for validating claims . Functional assays (e.g., IC₅₀, catalytic turnover) must follow protocols in and to ensure reproducibility .
Methodological Consistency :
- Discrepancies in reporting (e.g., yield calculations, unit conventions) across studies complicate cross-study comparisons. Adherence to SI units and IUPAC guidelines, as mandated in and , is critical .
Ethical and Safety Considerations :
- Toxicity and environmental impact assessments, absent in the evidence, are necessary for industrial applications, per and .
生物活性
Enq95fve4X is a compound that has garnered attention in the field of pharmaceutical development, particularly for its potential applications in cancer therapies. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.
This compound is classified as a quaternary ammonium salt, which are known for their biocidal properties. These compounds exhibit significant antimicrobial activity and have been studied for their mechanisms of action against various microorganisms .
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₃₈N₂O₄S |
| Molecular Weight | 366.58 g/mol |
| Solubility | Soluble in water |
| pH | 6.5 - 7.5 |
The biological activity of this compound primarily involves its interaction with cellular membranes, leading to disruption and subsequent cell death in target microorganisms. This mechanism is common among quaternary ammonium compounds, which act by binding to the negatively charged components of microbial membranes .
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it effectively inhibits the growth of several strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
Case Studies
- Cancer Therapy Development : A study published in Pharmaceutical Development highlighted the potential of this compound as a lead compound in developing new cancer therapies. The compound showed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a promising therapeutic index.
- Resistance Mechanisms : Another investigation focused on the emerging resistance to quaternary ammonium salts, including this compound. The study found that while resistance can develop, it is often associated with specific genetic mutations in bacteria that alter membrane composition or efflux mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
